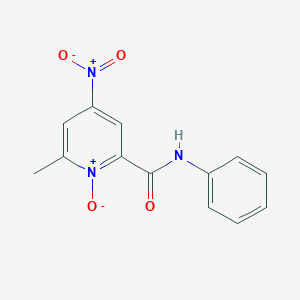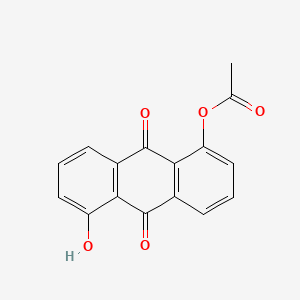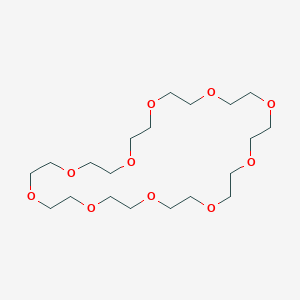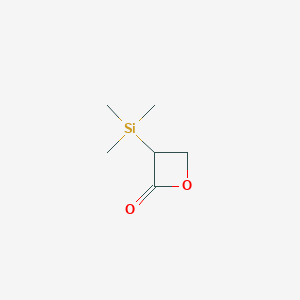
3-(Trimethylsilyl)oxetan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trimethylsilyl)oxetan-2-one is a chemical compound characterized by the presence of a four-membered oxetane ring substituted with a trimethylsilyl group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, which make it a valuable intermediate in various synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 3-(Trimethylsilyl)oxetan-2-one involves the enantioselective [2 + 2] cycloaddition of (trimethylsilyl)ketene to aldehydes. This reaction is catalyzed by methylalumino-imidazolines and can achieve up to 83% enantiomeric excess . The reaction conditions typically involve the use of a solvent such as dichloromethane at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of scaling up the enantioselective [2 + 2] cycloaddition reaction can be applied. This involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trimethylsilyl)oxetan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxetane products.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various oxetane derivatives, which can be further functionalized for use in different applications.
Wissenschaftliche Forschungsanwendungen
3-(Trimethylsilyl)oxetan-2-one has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism by which 3-(Trimethylsilyl)oxetan-2-one exerts its effects involves the reactivity of the oxetane ring. The ring strain in the four-membered oxetane ring makes it susceptible to ring-opening reactions, which can be exploited in various synthetic transformations. The trimethylsilyl group also influences the compound’s reactivity by stabilizing intermediates and facilitating certain reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxetan-3-one: Another oxetane derivative with a ketone functional group.
3-Aminooxetane: An oxetane derivative with an amino group.
2-Methyleneoxetane: An oxetane derivative with a methylene group.
Uniqueness
3-(Trimethylsilyl)oxetan-2-one is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and stability compared to other oxetane derivatives. This makes it a valuable intermediate in synthetic chemistry, particularly for reactions requiring high selectivity and control.
Eigenschaften
CAS-Nummer |
56510-32-8 |
|---|---|
Molekularformel |
C6H12O2Si |
Molekulargewicht |
144.24 g/mol |
IUPAC-Name |
3-trimethylsilyloxetan-2-one |
InChI |
InChI=1S/C6H12O2Si/c1-9(2,3)5-4-8-6(5)7/h5H,4H2,1-3H3 |
InChI-Schlüssel |
RCBNFYQICDJUHT-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1COC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


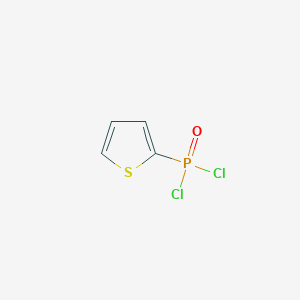


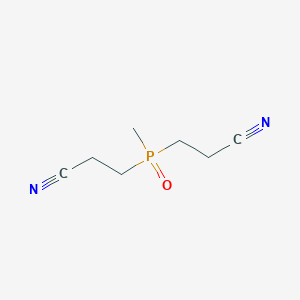
![{(E)-[(Prop-2-en-1-yl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14640856.png)
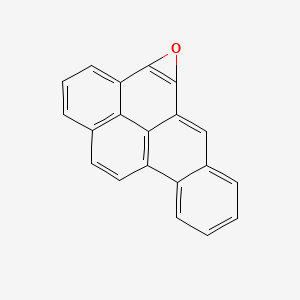
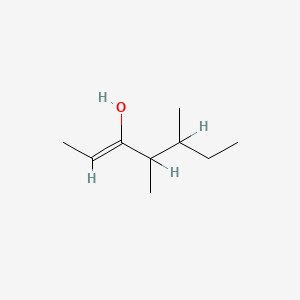
![N,N-Dimethyl-1,4-diphenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine](/img/structure/B14640875.png)
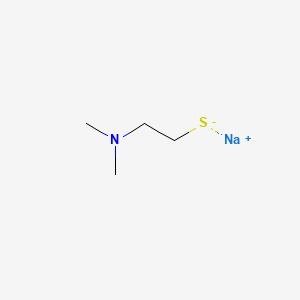
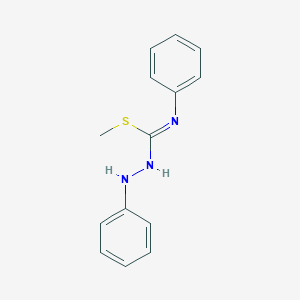
![(E)-N-(4-Butylphenyl)-1-[4-(trimethylstannyl)phenyl]methanimine](/img/structure/B14640893.png)
